1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Historical Context and Significance in Heterocyclic Chemistry
The discovery of 1,2,3-triazoles dates to 1885, when Bladin first characterized this heterocyclic system. However, synthetic accessibility remained limited until the development of the Huisgen azide-alkyne cycloaddition in the 1960s. The copper-catalyzed variant (CuAAC), recognized in 2002, revolutionized triazole synthesis by enabling regioselective formation of 1,4-disubstituted products. This methodological advance propelled 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid into prominence as a model compound for studying structure-activity relationships in medicinal chemistry.
Triazole derivatives exhibit exceptional metabolic stability due to their aromatic character and resistance to oxidation. The incorporation of a 4-chlorobenzyl group enhances lipophilicity, while the carboxylic acid moiety enables salt formation and hydrogen bonding. These features make the compound a versatile scaffold for drug development, particularly in antimicrobial and anticancer applications.
Structural Features and IUPAC Nomenclature
The IUPAC name This compound systematically describes its structure:
- 1H-1,2,3-triazole : A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3.
- 4-carboxylic acid : A carboxyl group (-COOH) at position 4 of the triazole ring.
- (4-chlorophenyl)methyl : A benzyl substituent with a chlorine atom at the para position, attached to the triazole's N1.
Structural Representation :
SMILES: ClC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O
InChIKey: FSQWJZLVTKZYHB-UHFFFAOYSA-N
The planar triazole ring (bond angles ≈120°) conjugates with the carboxylic acid group, while the 4-chlorobenzyl substituent adopts a near-perpendicular orientation (dihedral angle ~87°) to minimize steric hindrance.
Molecular Formula (C₁₀H₈ClN₃O₂) and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 237.64 g/mol | |
| XLogP3 | 2.7 | |
| Hydrogen Bond Donors | 1 (COOH) | |
| Hydrogen Bond Acceptors | 5 (2×N, 2×O, Cl) | |
| Melting Point | 150–160 °C | |
| Solubility | 23 mg/mL in DMSO |
The compound’s lipophilicity (LogP 2.7) facilitates membrane permeability, while the carboxylic acid group enables aqueous solubility at physiological pH. Tautomerism between 1H- and 2H-triazole forms is negligible due to steric constraints from the benzyl group.
Stereochemistry and Conformational Analysis
The absence of chiral centers precludes classical stereoisomerism. However, rotational barriers about critical bonds influence conformational preferences:
- N1–CH₂ Bond Rotation : The benzyl group rotates freely (barrier ≈5 kcal/mol), sampling multiple conformers.
- Triazole-Carboxyl Dihedral : Fixed at 0° due to conjugation between the ring and carboxylic acid.
- Chlorophenyl Orientation : Prefers a trans arrangement relative to the triazole ring to minimize Van der Waals repulsions.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQWJZLVTKZYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Based on 4,5-Dibromo-1H-1,2,3-triazole Intermediate (Patent US20180029999A1)
This industrially viable method uses 1-substituted-4,5-dibromo-1H-1,2,3-triazole as a key intermediate to prepare 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including the 4-chlorobenzyl derivative.
Grignard Reaction:
Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole (compound II) in tetrahydrofuran (THF) or methyl tetrahydrofuran (METHF) at low temperature (−78°C to 0°C). Add isopropylmagnesium chloride (Grignard reagent) in a mole ratio of 1:0.8–1.5 relative to compound II and stir for 0.5–2 hours.Quenching and Extraction:
Add hydrochloric acid to quench the reaction, extract with an organic solvent, dry, and concentrate under reduced pressure.Carboxylation:
Bubble carbon dioxide through the reaction mixture at low temperature (−10°C) to introduce the carboxyl group at the 4-position.Purification and Crystallization:
Adjust pH, extract, concentrate, and crystallize the product to obtain the target 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.
Reaction Conditions and Yields:
| Step | Conditions | Molar Ratios (Compound II : Reagent) | Temperature | Yield (%) |
|---|---|---|---|---|
| Grignard addition | THF/METHF solvent, 0.5–2 h stirring | 1 : 0.8–1.5 (isopropylmagnesium chloride) | −78°C to 0°C | Not specified |
| Carbon dioxide carboxylation | CO2 bubbling for 15 min | 1 : 1–10 (CO2) | −10°C | — |
| Overall product isolation | Acid quench, extraction, crystallization | — | 0°C to 40–50°C | 64–70% (examples) |
- Using 1-cyclopropylmethyl-4,5-dibromo-1H-1,2,3-triazole, the final acid was obtained in 64% yield after the above steps.
- Using 1-cyclobutylmethyl-4,5-dibromo-1H-1,2,3-triazole, the yield was 70% under similar conditions.
This method is notable for its simplicity, high yield, and suitability for scale-up in industrial production.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The Grignard-based method is well-documented in patent literature, showing reproducible yields and clear reaction steps suitable for industrial production.
- CuAAC remains a gold standard for triazole ring formation but requires careful handling of azides and optimization of catalytic conditions.
- The use of 4,5-dibromo-1H-1,2,3-triazole intermediates allows selective functionalization at the 4-position, enabling efficient carboxylation.
- Reaction temperatures are generally maintained below room temperature during organometallic steps to control side reactions.
- Purification typically involves extraction, drying over anhydrous salts, concentration under reduced pressure, and crystallization at low temperatures (0–5°C).
- Analytical techniques such as NMR, HPLC-MS, and FTIR are essential for confirming structure and purity after synthesis.
Biological Activity
1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound that belongs to the triazole class of compounds, known for their diverse biological activities. This article discusses the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound features a triazole ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group. Its molecular formula is with a melting point of approximately . The presence of the chlorophenyl group enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related triazole compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with cell wall synthesis or disruption of membrane integrity .
Antifungal Activity
Triazoles are well-known antifungal agents, particularly in the treatment of systemic fungal infections. The mechanism typically involves inhibition of the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungal cell membranes. This leads to increased membrane permeability and ultimately cell death .
Anticancer Potential
Recent studies have explored the anticancer properties of 1H-1,2,3-triazole derivatives. These compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins . Notably, some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors involved in cell signaling pathways, modulating their activity.
- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or RNA structures, disrupting nucleic acid function .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related triazole derivative exhibited an IC50 value of 0.13 µM against butyrylcholinesterase (BuChE), indicating potent inhibitory activity that could be leveraged for developing new antimicrobial agents .
- Anticancer Activity : In vitro studies showed that triazole derivatives could reduce cell viability in various cancer cell lines by inducing apoptosis. The exact IC50 values varied among different derivatives but highlighted the potential for therapeutic applications .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has been investigated for various therapeutic applications:
- Antimicrobial Activity: Triazole derivatives are widely recognized for their antifungal properties. Studies suggest that this compound exhibits significant activity against a range of fungal pathogens due to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes .
- Anticancer Potential: Recent research indicates that triazole derivatives can induce apoptosis in cancer cells. The compound's structural features allow it to interact with specific cellular targets involved in cancer progression .
- Anti-inflammatory Effects: Some studies have highlighted the anti-inflammatory properties of triazole compounds, suggesting that this compound may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Agricultural Applications
The compound's potential as a pesticide has been explored due to its ability to disrupt the physiological processes of pests:
- Fungicides: The antifungal properties make it applicable as a fungicide in agricultural settings. Its efficacy against plant pathogens can help improve crop yields and reduce losses due to fungal infections .
- Herbicides: Research is ongoing into the herbicidal properties of triazole derivatives, with some studies indicating that they may inhibit plant growth by interfering with specific biochemical pathways .
Material Science
In addition to biological applications, this compound is being investigated for use in material science:
- Polymer Chemistry: The incorporation of triazole groups into polymer matrices can enhance thermal stability and mechanical properties. This makes it a candidate for developing advanced materials with improved performance characteristics .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various triazole derivatives demonstrated that this compound exhibited potent antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antifungal agents, indicating its potential as an effective alternative treatment .
Case Study 2: Agricultural Use
In agricultural trials, formulations containing this compound were applied to crops affected by fungal infections. Results showed a marked reduction in disease incidence and an increase in crop yield by approximately 25% compared to untreated controls .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Acidity and Solubility
- Chlorophenyl Derivatives : The electron-withdrawing Cl group increases COOH acidity (pKa ~2–3), while the benzyl group reduces water solubility.
- Methoxy/Amino Derivatives: Electron-donating groups (e.g., methoxy, NH₂) lower acidity (pKa ~4–5) but improve solubility .
- Dual COOH Analogues : Higher solubility in aqueous media due to additional hydrophilic groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
